Methyl 2-fluoro-5-(trifluoromethyl)benzoate chemical properties
Methyl 2-fluoro-5-(trifluoromethyl)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Methyl 2-fluoro-5-(trifluoromethyl)benzoate. As a highly functionalized aromatic compound, this molecule serves as a critical building block in modern medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoate scaffold imparts unique electronic and metabolic properties, making it a valuable intermediate for the synthesis of complex target molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile, including its lipophilicity, metabolic stability, and binding affinity.[1][2][3]
Chemical Identity and Physicochemical Properties
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a substituted aromatic ester. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the molecule's reactivity and physical properties.[4][5]
| Property | Value | Source |
| IUPAC Name | methyl 2-fluoro-5-(trifluoromethyl)benzoate | PubChem[6] |
| CAS Number | 556112-92-6 | PubChem[6] |
| Molecular Formula | C₉H₆F₄O₂ | PubChem[6] |
| Molecular Weight | 222.14 g/mol | PubChem[6][7] |
| Exact Mass | 222.03039208 Da | PubChem[6] |
| XLogP3 | 2.7 | PubChem[6] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | PubChem[6] |
| InChI Key | UAEUYKATVUSDCK-UHFFFAOYSA-N | PubChem[6] |
| Synonyms | methyl 2-fluoro-5-(trifluoromethyl)benzenecarboxylate, MFCD06203706 | PubChem[6] |
The Strategic Importance of Fluorine Substitution
The inclusion of both a fluorine atom and a trifluoromethyl (-CF3) group is a deliberate and strategic choice in molecular design. The -CF3 group is highly lipophilic and metabolically stable, often used as a bioisostere for chlorine atoms.[3] Its strong electron-withdrawing nature can deactivate an aromatic ring, increasing the molecule's resistance to metabolic degradation and extending its biological half-life.[3] The ortho-fluoro substituent further modulates the electronic environment of the aromatic ring and the reactivity of the adjacent ester group.[5] This dual-substitution pattern makes the compound an attractive scaffold for developing drug candidates with enhanced efficacy, bioavailability, and tailored pharmacokinetic profiles.[2][3][8]
Caption: Key functional groups and their influence on the compound's properties.
Synthesis and Reactivity
Synthetic Approach: Esterification
The most direct and common method for synthesizing Methyl 2-fluoro-5-(trifluoromethyl)benzoate is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-fluoro-5-(trifluoromethyl)benzoic acid, with methanol.[9] While traditional mineral acids like sulfuric acid can be used, they pose challenges related to product purification and waste disposal.[9] The use of solid acid catalysts is a more environmentally benign and efficient alternative, allowing for easier catalyst recovery and reuse.[9]
Protocol: Zr/Ti Solid Acid Catalyzed Esterification
This protocol is adapted from established methods for methyl benzoate synthesis.[9]
-
Catalyst Preparation (Optional, if not purchased): A zirconium-titanium solid acid catalyst can be prepared by mixing aqueous solutions of zirconium oxychloride and a titanium salt, followed by drying and calcination at high temperatures (e.g., 550 °C) to create a stable, active catalyst.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq), the Zr/Ti solid acid catalyst (e.g., 5-10 mol%), and an excess of methanol (serves as both reactant and solvent, typically 10-20 volumes).
-
Reaction Execution: Heat the mixture to reflux. The strong reflux of methanol aids in the removal of water produced during the reaction, driving the equilibrium towards the product ester.[9]
-
Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid acid catalyst.
-
Remove the excess methanol from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a 10% sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester via flash column chromatography on silica gel to obtain Methyl 2-fluoro-5-(trifluoromethyl)benzoate as a pure compound.
-
Reactivity Profile
The reactivity is dominated by the interplay of its functional groups:
-
Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions or converted to amides by reacting with amines.
-
Aromatic Ring: The benzene ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of both the -F and -CF3 groups. Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.
Analytical and Spectroscopic Characterization
Accurate structural elucidation is paramount for any research or development application.[11] The following section details the expected spectroscopic data for Methyl 2-fluoro-5-(trifluoromethyl)benzoate, based on analysis of its structural analogues.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Sample Preparation and Acquisition [11]
-
Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
Expected Spectral Data (Predicted):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| Aromatic | ~8.1-8.3 | dd | H-6 | |
| Aromatic | ~7.7-7.9 | m | H-4 | |
| Aromatic | ~7.3-7.5 | t | H-3 | |
| Methyl Ester | ~3.95 | s | -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Description |
| Carbonyl | ~165 | C=O |
| Aromatic | ~160 (d) | C-F |
| Aromatic | ~135-120 | 4x C-H & C-COOCH₃ |
| CF₃ | ~123 (q) | -CF₃ |
| Methyl | ~53 | -OCH₃ |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Fluorine | ~ -110 to -120 | m | Ar-F |
| Trifluoromethyl | ~ -63 | s | -CF₃ |
Causality: The precise chemical shifts and coupling patterns arise from the electronic environment of each nucleus. The electron-withdrawing -F and -CF3 groups will cause downfield shifts for nearby protons and carbons. ¹⁹F-¹H and ¹⁹F-¹³C couplings will introduce additional splitting, which is critical for unambiguous assignment.
Infrared (IR) Spectroscopy
Protocol: Attenuated Total Reflectance (ATR) IR [11]
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample: Place a small drop of the neat liquid or a small amount of the solid compound directly on the crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.[11]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | C-H (Aromatic) | Medium |
| ~3000-2850 | C-H (Methyl) | Medium-Weak |
| ~1730-1715 | C=O (Ester) | Strong |
| ~1600, ~1480 | C=C (Aromatic) | Medium |
| ~1300-1100 | C-F (Aromatic & CF₃) | Strong |
| ~1250-1000 | C-O (Ester) | Strong |
Causality: The strong absorption at ~1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The very strong and broad absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.[14]
Mass Spectrometry (MS)
Protocol: Electron Ionization Mass Spectrometry (EI-MS) [11]
-
Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.
-
Ionization: Use a standard electron ionization energy of 70 eV.[11]
-
Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 222. This peak corresponds to the intact molecule.
-
Key Fragments:
-
m/z = 191 ([M-OCH₃]⁺): Loss of the methoxy group.
-
m/z = 163 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.
-
m/z = 144: Loss of CF₃ from the m/z 191 fragment.
-
Caption: A validated workflow for the synthesis and characterization of the title compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like Methyl 2-(trifluoromethyl)benzoate provides authoritative guidance.[15][16]
-
Hazard Identification: Causes skin irritation.[16][17] Causes serious eye irritation.[16][17] May cause respiratory irritation.[16]
-
Prevention & Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][17]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[15][17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]
-
-
Storage: Store in a well-ventilated place.[15] Keep container tightly closed in a dry and cool place.[16][17] Store locked up.[15]
Conclusion
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a synthetically valuable intermediate whose utility is derived directly from its specific fluorination pattern. The combination of an ortho-fluoro atom and a meta-trifluoromethyl group on a methyl benzoate core creates a unique electronic and steric profile. This guide has provided a comprehensive technical framework for its synthesis via esterification, its detailed analytical characterization through modern spectroscopic techniques, and essential safety protocols for its handling. For researchers in drug discovery and materials science, a thorough understanding of these properties is the foundation for leveraging this versatile building block in the creation of novel and high-performance molecules.
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- Methyl 2-(trifluoromethyl)
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